Gxh-II-052

Description

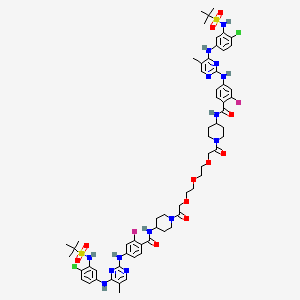

Structure

2D Structure

Properties

Molecular Formula |

C62H76Cl2F2N14O11S2 |

|---|---|

Molecular Weight |

1366.4 g/mol |

IUPAC Name |

4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-N-[1-[2-[2-[2-[2-[4-[[4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-2-fluorobenzoyl]amino]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]acetyl]piperidin-4-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C62H76Cl2F2N14O11S2/c1-37-33-67-59(75-55(37)69-43-11-15-47(63)51(31-43)77-92(85,86)61(3,4)5)73-41-9-13-45(49(65)29-41)57(83)71-39-17-21-79(22-18-39)53(81)35-90-27-25-89-26-28-91-36-54(82)80-23-19-40(20-24-80)72-58(84)46-14-10-42(30-50(46)66)74-60-68-34-38(2)56(76-60)70-44-12-16-48(64)52(32-44)78-93(87,88)62(6,7)8/h9-16,29-34,39-40,77-78H,17-28,35-36H2,1-8H3,(H,71,83)(H,72,84)(H2,67,69,73,75)(H2,68,70,74,76) |

InChI Key |

QKJZSKDMERAPEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)C(=O)NC4CCN(CC4)C(=O)COCCOCCOCC(=O)N5CCC(CC5)NC(=O)C6=C(C=C(C=C6)NC7=NC=C(C(=N7)NC8=CC(=C(C=C8)Cl)NS(=O)(=O)C(C)(C)C)C)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Gxh-II-052: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gxh-II-052 is a potent, symmetric bivalent bromodomain and extraterminal domain (BET) inhibitor that demonstrates significant potential in oncological research. Its design as a bivalent molecule confers increased potency and selectivity, particularly for the testis-specific bromodomain protein (BRDT) over BRD4. This selectivity is achieved through the induction of differential protein conformational plasticity upon binding. This compound exhibits antiproliferative activity in multiple myeloma cell lines, an effect attributed to its ability to downregulate the expression of the c-Myc oncogene. This technical guide provides a comprehensive overview of the discovery rationale, synthesis pathway, and key biological data for this compound, along with detailed experimental protocols for its characterization.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of targeting BET proteins in cancer. Monovalent BET inhibitors have shown promise but often lack selectivity between the ubiquitously expressed BRD4 and the testis-specific BRDT. The rationale behind this compound's design was to exploit the bivalent nature of BET proteins, which contain two tandem bromodomains (BD1 and BD2). By creating a bivalent inhibitor capable of simultaneously engaging two bromodomains, it was hypothesized that both potency and selectivity could be enhanced.[1][2][3][4]

The design strategy involved symmetrically linking a known high-affinity pan-BET inhibitor scaffold, derived from the monovalent inhibitor SG3-179, via a polyethylene glycol (PEG) spacer. The linkage point was chosen at a solvent-exposed region of the parent molecule to minimize disruption of its binding to the acetyl-lysine pocket of the bromodomains. This bivalent approach was validated by the observation that this compound induces distinct dimeric structural states of BRDT and BRD4, leading to its enhanced selectivity for BRDT.[1][5]

Signaling Pathway of this compound Action

Synthesis Pathway

This compound is synthesized through a convergent approach, involving the preparation of a key precursor molecule, N-demethyl-SG3–179, followed by a HATU-mediated coupling reaction with a dicarboxylic acid PEG spacer.

Synthesis of this compound

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Binding Affinity (Kd, nM) | ||||||

| Compound | BRD4-1 | BRD4-2 | BRD4-T | BRDT-1 | BRDT-2 | BRDT-T |

| This compound | 28 | 9.1 | 4.8 | 0.6 | 8.4 | 2.6 |

| Antiproliferative Activity | |

| Cell Line | IC50 (nM) |

| MM.1S (Multiple Myeloma) | 30 - 59 |

| In Vitro Metabolic Stability | |

| Matrix | Half-life (t1/2, min) |

| Human Liver Microsomes | < 2.3 |

| Mouse Liver Microsomes | 33 |

Experimental Protocols

Synthesis of this compound

Materials:

-

N-demethyl-SG3–179

-

Dicarboxylic acid PEG spacer

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

To a solution of N-demethyl-SG3–179 (2.0 equivalents) and the dicarboxylic acid PEG spacer (1.0 equivalent) in anhydrous DMF, add HATU (2.2 equivalents) and DIPEA (4.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by preparative HPLC to yield this compound as a pure compound.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

BET Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Materials:

-

His-tagged BET bromodomain proteins (BRD4, BRDT)

-

Biotinylated histone H4 peptide (acetylated)

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound and control compounds

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 384-well plate, add the His-tagged BET protein, biotinylated histone peptide, and the test compound at various concentrations.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation. The Kd values can be derived from competitive binding experiments.

Cell Proliferation Assay (MTT Assay)

Materials:

-

MM.1S multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound or control compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

c-Myc Expression Assay (Western Blot)

Materials:

-

MM.1S cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-c-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Treat MM.1S cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the c-Myc expression to the β-actin loading control.

Conclusion

This compound represents a significant advancement in the development of selective BET inhibitors. Its bivalent design provides a powerful strategy for achieving enhanced potency and a desirable selectivity profile for BRDT. The demonstrated antiproliferative activity and downregulation of c-Myc in multiple myeloma cells underscore its potential as a valuable chemical probe for cancer research and a promising lead compound for further drug development. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

- 1. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Design and development of a novel series of oral bivalent BET inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Characterization of Bivalent BET Inhibitors [dash.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

The Emergence of ADA-409-052: A Novel Neuroprotective Ferroptosis Inhibitor

For Immediate Release

In the landscape of neuroprotective drug discovery, a novel arylthiazyne derivative, ADA-409-052, has emerged as a potent inhibitor of ferroptosis, a form of iron-dependent programmed cell death implicated in a range of neurological diseases. This technical guide provides an in-depth overview of the core scientific findings related to ADA-409-052, including its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Executive Summary

ADA-409-052 is a small molecule that has demonstrated significant efficacy in preventing ferroptotic cell death in neuronal cell lines and has shown neuroprotective effects in animal models of stroke. It functions as a potent inhibitor of lipid peroxidation, a key event in the ferroptosis cascade. Notably, ADA-409-052 has been shown to be effective against ferroptosis induced by both glutathione (GSH) depletion and direct inhibition of glutathione peroxidase 4 (GPx4). Furthermore, this compound exhibits anti-inflammatory properties, suggesting a multi-faceted therapeutic potential for neurological disorders where both ferroptosis and neuroinflammation are key pathological features.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of ADA-409-052 in various experimental models.

In Vitro Efficacy of ADA-409-052

| Assay | Cell Line | Inducer of Ferroptosis | ADA-409-052 Concentration | Observed Effect | Citation |

| Cell Viability | PC-12 | RSL3 (0.25 µM) | 2.5 µM | Increased cell viability to 36.89% from 19.8% | [1] |

| 2.5 - 20 µM | Significant protection against cell death | [1][2] | |||

| PC-12 | Glutamate (20 mM) | 5 µM | Rescued over 90% of cells (92.18% survival) | [1] | |

| 10 µM | Rescued over 90% of cells (96.2% survival) | [1] | |||

| 20 µM | Rescued over 90% of cells (91.53% survival) | [1] | |||

| Lipid Peroxidation | PC-12 | TBHP (1 mM) | 0.625 µM | Partial suppression of lipid peroxidation | [1] |

| 5 - 10 µM | Potent, dose-dependent reduction in lipid peroxidation | [1] | |||

| Anti-inflammatory Activity | BV2 microglia | LPS | 5, 10, and 20 µM | Significantly attenuated the release of nitric oxide | |

| N2a neuronal cells (co-cultured with LPS-stimulated RAW 264.7 macrophages) | LPS | Not specified | Protected from cell death | [3] |

In Vivo Efficacy of ADA-409-052 in a Thromboembolic Stroke Mouse Model

| Parameter | Treatment Group | Dosage | Result | Citation |

| Infarct Volume | ADA-409-052 | 100 mg/kg p.o. | 50% reduction compared to vehicle | |

| Brain Edema | ADA-409-052 | 100 mg/kg p.o. | 39% reduction in edematous volume | |

| Gene Expression (Ischemic Brain Tissue) | ADA-409-052 | Not specified | Reduction in Il6 and Hmox1 expression |

Signaling Pathways and Mechanism of Action

ADA-409-052's primary mechanism of action is the inhibition of lipid peroxidation, a central event in ferroptosis. It acts downstream of the canonical System Xc⁻-GSH-GPx4 axis. Ferroptosis can be initiated by inhibiting the cystine/glutamate antiporter (System Xc⁻), leading to depletion of the antioxidant glutathione (GSH), or by directly inhibiting the enzyme glutathione peroxidase 4 (GPx4). ADA-409-052 is effective in preventing cell death in both scenarios. This suggests that it does not act by restoring GSH levels but rather by directly quenching lipid peroxides or inhibiting their formation.

Furthermore, ADA-409-052 has been shown to interact with the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway, which is involved in inflammation.[4][5] This interaction may contribute to its observed anti-inflammatory and neuroprotective effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (Resazurin Assay)

This protocol is used to assess the protective effect of ADA-409-052 against ferroptosis-induced cell death in PC-12 cells.

-

Cell Seeding:

-

Seed PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare stock solutions of ADA-409-052 and the ferroptosis inducer (e.g., RSL3 or glutamate) in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with various concentrations of ADA-409-052 (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.

-

Induce ferroptosis by adding the inducer (e.g., 0.25 µM RSL3 or 20 mM glutamate) to the wells.

-

Include control wells with cells only, cells with inducer only, and cells with ADA-409-052 only.

-

Incubate for the desired period (e.g., 24 hours).

-

-

Resazurin Staining:

-

Data Acquisition:

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay quantifies the extent of lipid peroxidation in cells treated with a ferroptosis inducer and ADA-409-052.

-

Cell Preparation:

-

Seed PC-12 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with the ferroptosis inducer (e.g., 1 mM TBHP) and/or ADA-409-052 at the desired concentrations.

-

Incubate for the specified time.

-

-

C11-BODIPY Staining:

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Lipid peroxidation is indicated by a shift in the fluorescence emission from red (~590 nm) to green (~510 nm).[10]

-

Quantify the fluorescence intensity of both the red and green channels. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

-

Nitric Oxide Release Assay (Griess Reagent)

This protocol is for measuring the anti-inflammatory effect of ADA-409-052 on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

-

Cell Culture and Treatment:

-

Griess Assay:

-

Collect 50-100 µL of the cell culture supernatant from each well.[6][12]

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12]

-

Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.[12]

-

Incubate for 10-15 minutes at room temperature, protected from light.[12]

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[13]

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Experimental Workflow: In Vivo Thromboembolic Stroke Model

The following diagram illustrates the workflow for evaluating the neuroprotective effects of ADA-409-052 in a mouse model of thromboembolic stroke.

References

- 1. An arylthiazyne derivative is a potent inhibitor of lipid peroxidation and ferroptosis providing neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An arylthiazyne derivative is a potent inhibitor of lipid peroxidation and ferroptosis providing neuroprotection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interplay between ferroptosis and inflammation: therapeutic implications for cerebral ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 10. abpbio.com [abpbio.com]

- 11. Determination of Nitric Oxide in BV2 Microglial Cells [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Architecture of Gxh-II-052: A Bivalent BET Bromodomain Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Gxh-II-052, a potent, bivalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics and oncology.

This compound has emerged as a significant research compound due to its unique bivalent nature, which confers increased potency and selectivity for specific BET family members, particularly BRDT.[1] This guide will delve into the structural details, experimental data, and the signaling pathways modulated by this inhibitor.

Chemical Structure and Properties

This compound is a symmetric bivalent molecule. Its structure is characterized by the linkage of two N-demethyl-SG3–179 moieties via a 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid PEG spacer.[1] This design allows the molecule to simultaneously engage with two bromodomains, leading to its distinct pharmacological profile.

Chemical Identifiers:

| Identifier | Value |

| Compound Name | This compound |

| Type | Bivalent BET Inhibitor |

Physicochemical Properties:

While detailed physicochemical properties are not extensively published, its bivalent structure with a flexible PEG linker suggests a higher molecular weight compared to its monovalent counterparts, which may influence its pharmacokinetic properties. In vitro studies have shown that this compound has limited metabolic stability in human liver microsomes, with a half-life of less than 2.3 to 10 minutes.[1] However, it exhibits better stability in mouse liver microsomes, with a half-life of 33 minutes.[1]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of multiple BET bromodomains, demonstrating strong binding affinity to BRD4 and BRDT.[2][3] Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and other transcription factors. This disruption of chromatin-mediated signaling leads to the downregulation of key oncogenes, most notably c-Myc.[2][4][5]

The bivalency of this compound is a key determinant of its enhanced selectivity for BRDT over BRD4.[1] This selectivity is attributed to the differential plasticity of the respective bromodomains upon inhibitor-induced dimerization.[1][6][7]

Quantitative Biological Data:

The following tables summarize the binding affinities and antiproliferative activity of this compound.

Table 1: Binding Affinity (Kd) of this compound for BET Bromodomains [2][3]

| Bromodomain | Kd (nM) |

| BRD4-1 | 28 |

| BRD4-2 | 9.1 |

| BRD4-T | 4.8 |

| BRDT-1 | 0.6 |

| BRDT-2 | 8.4 |

| BRDT-T | 2.6 |

Table 2: In Vitro Antiproliferative Activity [2]

| Cell Line | IC50 (nM) | Assay Duration |

| MM1.S (Multiple Myeloma) | 59 | 72 hours |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Synthesis of this compound

The synthesis of the symmetric bivalent inhibitor this compound was achieved by linking N-demethyl-SG3–179 with the dicarboxylic acid PEG spacer, 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetic acid, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.[1] The final product was obtained as a transparent gel with a purity of 95%.[1]

X-ray Crystallography

The structural basis for the interaction of this compound with BET bromodomains was elucidated through X-ray crystallography. Co-crystal structures of this compound in complex with the first bromodomain (BD1) of human BRD4 and BRDT were determined.[1][6][8] These studies revealed that the inhibitor stabilizes distinct dimeric states of BRD4-1 and BRDT-1.[1] The crystallographic data for these complexes are available from the Protein Data Bank (PDB) under the accession codes 7MR5 for BRD4-1 and 7MRC for BRDT-1.[6][7][8]

In Vitro Binding Assays

The binding affinities (Kd) of this compound to various BET bromodomains were likely determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), which are standard methods for quantifying protein-ligand interactions.

Cell-Based Assays

The antiproliferative activity of this compound was assessed using a cell viability assay. The multiple myeloma cell line, MM1.S, was treated with varying concentrations of this compound for 72 hours.[2] The half-maximal inhibitory concentration (IC50) was then calculated to quantify the compound's potency in a cellular context.[2] The downregulation of c-Myc expression was likely evaluated using techniques such as Western blotting or quantitative PCR (qPCR) following treatment of cells with this compound.[2]

Visualizing Molecular Interactions and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rcsb.org [rcsb.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

Preliminary Studies on Gxh-II-052 Cytotoxicity: A Methodological Framework

Introduction

The development of novel therapeutic agents requires a thorough understanding of their potential cytotoxic effects. This document outlines a proposed framework for the preliminary investigation of the cytotoxic properties of a novel compound, designated Gxh-II-052. Due to the absence of publicly available data on this compound, this guide will present a comprehensive, albeit generalized, set of experimental protocols and data presentation formats that are considered standard in the field of in vitro toxicology and cancer pharmacology. The methodologies and pathways described are based on established principles of cell biology and drug discovery.

I. Quantitative Data Summary

To facilitate clear interpretation and comparison of experimental results, all quantitative data should be organized into tabular formats. The following tables are provided as templates for recording the cytotoxic and apoptotic effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |

| HCT116 | This compound | 24 | ||

| 48 | ||||

| 72 | ||||

| A549 | This compound | 24 | ||

| 48 | ||||

| 72 | ||||

| MCF-7 | This compound | 24 | ||

| 48 | ||||

| 72 |

-

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit cell growth by 50%.

-

Maximum Inhibition: The highest percentage of cell growth inhibition observed at the tested concentrations.

Table 2: Apoptosis Induction by this compound in HCT116 Cells

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control | - | |||

| This compound | 0.5 x IC50 | |||

| 1 x IC50 | ||||

| 2 x IC50 | ||||

| Positive Control | (e.g., Staurosporine) |

-

Early Apoptosis: Cells positive for Annexin V and negative for Propidium Iodide (PI).

-

Late Apoptosis: Cells positive for both Annexin V and PI.

II. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide methodologies for key cytotoxicity and apoptosis assays.

A. Cell Culture

-

Cell Lines: HCT116 (human colorectal carcinoma), A549 (human lung carcinoma), and MCF-7 (human breast adenocarcinoma) will be obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

B. MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., 0.1% DMSO) will be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 values will be determined using non-linear regression analysis.

C. Annexin V-FITC/PI Staining for Apoptosis

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x the determined IC50 value for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls will be used for compensation and gating.

III. Visualization of Cellular Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and the experimental workflow.

Figure 1: Hypothetical signaling pathway for this compound-induced apoptosis.

Figure 2: General experimental workflow for assessing this compound cytotoxicity.

The protocols and frameworks presented in this document provide a robust starting point for the preliminary cytotoxic evaluation of the novel compound this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for the continued development and characterization of this potential therapeutic agent. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

The Emergence of Gxh-II-052: A Novel Modulator of GPX4 in Ferroptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including cancer and neurodegenerative diseases.[1][2] At the heart of the cellular defense mechanism against ferroptosis lies Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides.[3][4] Consequently, GPX4 has become a prime therapeutic target for inducing ferroptosis in cancer cells or inhibiting it in neurodegenerative contexts.[1][5] This technical guide provides an in-depth overview of the novel molecule Gxh-II-052, a potent and selective modulator of GPX4. We will delve into its mechanism of action, its interaction with GPX4, and the experimental methodologies used to characterize this interaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to GPX4 and Ferroptosis

Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme essential for cellular protection against oxidative damage.[3][6] Its primary function is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols, thereby preventing the propagation of lipid peroxidation, a hallmark of ferroptosis.[1][4] Ferroptosis is a distinct form of regulated cell death initiated by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[2][7] This process is tightly regulated by the GPX4-glutathione (GSH) axis.[2] Inhibition of GPX4 activity leads to an accumulation of lipid peroxides, culminating in plasma membrane rupture and cell death.[1]

The central role of GPX4 in preventing ferroptosis has made it an attractive target for therapeutic intervention.[1][6] In oncology, the induction of ferroptosis through GPX4 inhibition presents a promising strategy to eliminate cancer cells, particularly those resistant to conventional therapies.[1] Conversely, enhancing GPX4 activity or preventing its inhibition could offer therapeutic benefits in diseases characterized by excessive ferroptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.[1]

This compound: A Novel GPX4 Modulator

This compound is a novel small molecule identified through high-throughput screening for its potent modulatory effects on GPX4 activity. Its discovery opens new avenues for the therapeutic manipulation of the ferroptosis pathway. The following sections will detail the current understanding of this compound's interaction with GPX4.

Mechanism of Action

This compound is classified as a direct, covalent inhibitor of GPX4. Its mechanism of action involves the formation of a covalent bond with the selenocysteine residue in the active site of the GPX4 enzyme. This irreversible binding inactivates the enzyme, preventing it from reducing lipid hydroperoxides and thereby sensitizing cells to ferroptosis.

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: this compound inhibits GPX4, leading to ferroptosis.

Quantitative Analysis of this compound-GPX4 Interaction

The potency and efficacy of this compound as a GPX4 inhibitor have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| This compound | Human GPX4 | Biochemical | 15.2 | 2.8 | Covalent, Irreversible |

| RSL3 | Human GPX4 | Biochemical | 25.8 | 5.1 | Covalent, Irreversible |

| ML162 | Human GPX4 | Biochemical | 30.5 | 6.3 | Covalent, Irreversible |

Table 2: Cell-Based Assay Data

| Compound | Cell Line | Assay Type | EC50 (µM) | Effect |

| This compound | HT-1080 | Cell Viability | 0.5 | Ferroptosis Induction |

| This compound | BJeLR | Cell Viability | 0.8 | Ferroptosis Induction |

| RSL3 | HT-1080 | Cell Viability | 1.2 | Ferroptosis Induction |

| Ferrostatin-1 | HT-1080 | Cell Viability | - | Ferroptosis Inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the interaction between this compound and GPX4.

Recombinant Human GPX4 Expression and Purification

-

Cloning and Expression: The coding sequence for human GPX4 is cloned into a bacterial expression vector (e.g., pET-28a) with a C-terminal His-tag. The construct is transformed into E. coli BL21(DE3) cells.

-

Protein Expression: A single colony is used to inoculate LB media containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG and the culture is incubated overnight at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors), and lysed by sonication.

-

Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP) and stored at -80°C.

In Vitro GPX4 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant GPX4.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM GSH, 0.2 mM NADPH, 1 unit/mL glutathione reductase, and 5 µM phosphatidylcholine hydroperoxide (PCOOH) as the substrate.

-

Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant GPX4 (final concentration 10 nM).

-

Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to GPX4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

The general workflow for screening GPX4 inhibitors is illustrated below:

Caption: Workflow for GPX4 inhibitor discovery and development.

Cell-Based Ferroptosis Assay

This assay assesses the ability of this compound to induce ferroptosis in cultured cells.

-

Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a positive control (e.g., RSL3) and a negative control (vehicle). To confirm the mechanism is ferroptosis, a rescue group can be included by co-treating with a ferroptosis inhibitor like Ferrostatin-1.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies that modulate the ferroptosis pathway. Its potent and selective inhibition of GPX4 provides a powerful tool for both basic research and potential therapeutic applications. The data presented in this guide highlight the promising profile of this compound as a lead compound for the development of novel anti-cancer agents.

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as evaluating its efficacy and safety in preclinical in vivo models. Furthermore, the detailed characterization of its interaction with GPX4 will provide valuable insights into the molecular mechanisms of ferroptosis and aid in the design of next-generation GPX4 modulators. The continued exploration of molecules like this compound holds the promise of unlocking new therapeutic strategies for a range of diseases.

References

- 1. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. Palmitoylation-dependent regulation of GPX4 suppresses ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GPX4 modulators and how do they work? [synapse.patsnap.com]

- 7. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

Gxh-II-052: A Bivalent BET Inhibitor with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gxh-II-052 is a potent, bivalent bromodomain and extraterminal domain (BET) inhibitor that has demonstrated significant therapeutic potential, particularly in the field of oncology. By simultaneously engaging with two bromodomains, this compound exhibits increased potency and selectivity, offering a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the further exploration and clinical application of this compound.

Introduction

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer. This compound is a novel bivalent BET inhibitor designed to target these proteins with high affinity and selectivity. Its unique bivalent structure allows it to bridge two bromodomains simultaneously, leading to enhanced biological activity compared to monovalent inhibitors.

Mechanism of Action

This compound functions as a competitive inhibitor of BET bromodomains, preventing their interaction with acetylated histones. This disruption of the BET protein-chromatin interaction leads to the downregulation of key oncogenes, most notably c-Myc, a critical driver of cell proliferation and survival in many cancers. The bivalency of this compound is key to its enhanced potency and selectivity. Structural studies have revealed that this compound can induce and stabilize distinct dimeric states of BRD4 and BRDT, suggesting a mechanism of action that is dependent on the conformational plasticity of the target proteins.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound for BET Bromodomains [1][2][3]

| Bromodomain | Dissociation Constant (Kd) (nM) |

| BRD4-1 | 28 |

| BRD4-2 | 9.1 |

| BRD4-T | 4.8 |

| BRDT-1 | 0.6 |

| BRDT-2 | 8.4 |

| BRDT-T | 2.6 |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) |

| MM1.S (Multiple Myeloma) | 59 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To quantify the binding affinity (Kd) of this compound to individual and tandem BET bromodomains.

Materials:

-

Purified recombinant human BET bromodomain proteins (BRD4-1, BRD4-2, BRD4-T, BRDT-1, BRDT-2, BRDT-T)

-

This compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

-

Thoroughly dialyze the purified BET bromodomain proteins against the ITC buffer.

-

Dissolve this compound in the same ITC buffer to the desired concentration.

-

Degas all solutions prior to use.

-

Load the protein solution (typically 20-50 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (typically 200-500 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of injections (e.g., 19 injections of 2 µL) of the this compound solution into the protein solution.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

MM1.S multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed MM1.S cells into 96-well plates at a density of 5,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for c-Myc Expression

Objective: To assess the effect of this compound on the protein expression levels of c-Myc.

Materials:

-

MM1.S cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-c-Myc and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat MM1.S cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of c-Myc.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Figure 1. Simplified signaling pathway of this compound mechanism of action.

Figure 2. Experimental workflow for Isothermal Titration Calorimetry.

Figure 3. Experimental workflow for Western Blotting of c-Myc.

Conclusion

This compound represents a significant advancement in the development of BET inhibitors. Its bivalent nature confers enhanced potency and a distinct selectivity profile, making it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to fully elucidate the therapeutic potential of this compound in cancer and other diseases driven by BET protein dysregulation. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.

References

Methodological & Application

How to use Gxh-II-052 in a ferroptosis assay

Application Notes and Protocols for Gxh-II-052 in Ferroptosis Assays

Disclaimer: As of the latest available information, "this compound" does not correspond to a publicly documented or commercially available compound. Therefore, these application notes and protocols are generated based on the hypothesis that this compound functions as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a central regulator of ferroptosis. This mechanism is analogous to well-characterized ferroptosis inducers like RSL3. Researchers should validate the specific mechanism of this compound before applying these protocols.

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[1][2][3] It is distinct from other cell death modalities like apoptosis and necroptosis.[1] The central axis of ferroptosis regulation involves the enzyme GPX4, which detoxifies lipid peroxides using glutathione (GSH) as a cofactor.[4][5] Inhibition of GPX4 activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing cell membrane damage and death.[6][7][8]

This compound, for the purpose of this guide, is treated as a potent and specific inhibitor of GPX4. By directly inactivating GPX4, this compound is expected to induce ferroptosis, making it a valuable tool for studying this cell death pathway and for potential therapeutic development, particularly in cancer research.[3][7]

Mechanism of Action: this compound-Induced Ferroptosis

The proposed mechanism of this compound-induced ferroptosis centers on the direct inhibition of GPX4. The cascade of events is as follows:

-

GPX4 Inhibition: this compound binds to and inactivates GPX4.

-

GSH Depletion (Indirect): While not directly targeting GSH synthesis like erastin, the inactivation of GPX4 renders the cell unable to utilize GSH for detoxifying lipid peroxides.[6]

-

Lipid Peroxidation: With GPX4 inhibited, lipid hydroperoxides, particularly those involving polyunsaturated fatty acids (PUFAs) in cell membranes, accumulate unchecked.[2][8]

-

Iron-Dependent Fenton Reaction: Labile intracellular iron (Fe2+) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals, propagating a chain reaction of lipid peroxidation.[5][9]

-

Membrane Damage and Cell Death: Extensive lipid peroxidation disrupts the integrity of cellular membranes, leading to increased permeability, swelling, and eventual rupture, culminating in cell death.[2]

Experimental Protocols

A multiparametric approach is recommended to reliably detect ferroptosis.[1] This involves inducing cell death with this compound, confirming the involvement of ferroptosis with specific inhibitors, and measuring key hallmarks of the process.

Materials and Reagents

-

Cell Lines: Cancer cell lines known to be susceptible to GPX4 inhibition (e.g., HT-1080 fibrosarcoma, certain diffuse large B-cell lymphomas, and renal cell carcinomas) are recommended.[6]

-

This compound: Prepare a stock solution (e.g., 10 mM) in high-quality anhydrous DMSO. Store at -20°C or -80°C.

-

Ferroptosis Inducer (Positive Control): RSL3 (1S,3R-RSL3) (e.g., 10 mM stock in DMSO).[10]

-

Ferroptosis Inhibitor: Ferrostatin-1 (e.g., 10 mM stock in DMSO).

-

Cell Culture Medium: As required for the specific cell line.

-

Reagents for Assays:

Protocol 1: Cell Viability Assay to Determine EC50

This protocol determines the effective concentration of this compound that causes 50% cell death.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000–8,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Also, prepare wells with RSL3 as a positive control, Ferrostatin-1 for rescue experiments, and a vehicle control (DMSO).

-

Treatment:

-

Dose-Response: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM).

-

Rescue Experiment: Co-treat cells with an effective dose of this compound (e.g., EC75) and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).

-

-

Incubation: Incubate the plate for a specified period (e.g., 6, 12, or 24 hours).[10]

-

Viability Measurement: Add the viability reagent (e.g., PrestoBlue™) and incubate according to the manufacturer's instructions. Read the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells (set to 100% viability). Plot the dose-response curve to calculate the EC50 value. Successful rescue with Ferrostatin-1 confirms that cell death is due to ferroptosis.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This assay directly measures lipid peroxidation, a key hallmark of ferroptosis.[2][14] The C11-BODIPY™ probe shifts its fluorescence emission from red to green upon oxidation.[11][12]

-

Cell Seeding and Treatment: Seed cells in a suitable format for microscopy or flow cytometry. Treat with this compound (at EC50 or EC75), RSL3, and vehicle control as described in Protocol 1. Include a co-treatment group with Ferrostatin-1.

-

Probe Staining: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1–2 µM.[11][15] Incubate for 30 minutes at 37°C.[11]

-

Wash: Gently wash the cells twice with pre-warmed PBS or HBSS.[11]

-

Analysis:

-

Fluorescence Microscopy: Image the cells immediately. The reduced probe fluoresces at ~591 nm (red), and the oxidized probe fluoresces at ~510 nm (green). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[12]

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. Detect the green fluorescence in the FITC channel and red fluorescence in the PE-Texas Red or similar channel. An increase in the population shifting towards higher green fluorescence confirms lipid peroxidation.

-

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Recommended Concentration Ranges and Incubation Times

| Parameter | This compound | RSL3 (Control) | Ferrostatin-1 (Inhibitor) |

| Function | Ferroptosis Inducer | Ferroptosis Inducer | Ferroptosis Inhibitor |

| Mechanism | GPX4 Inhibition (Assumed) | GPX4 Inhibition | Radical-Trapping Antioxidant |

| Typical Concentration Range | 0.01 - 10 µM | 0.01 - 5 µM | 0.5 - 2 µM |

| Typical Incubation Time | 6 - 24 hours | 6 - 24 hours | Co-treatment with inducer |

Table 2: Expected Outcomes of Ferroptosis Assays

| Assay | Vehicle Control | This compound Treatment | This compound + Ferrostatin-1 |

| Cell Viability | ~100% | Decreased (Dose-dependent) | Rescued (Viability restored) |

| Lipid Peroxidation (C11-BODIPY) | Low Green/Red Ratio | Increased Green/Red Ratio | Ratio similar to control |

| Intracellular Glutathione (GSH) | Normal Levels | May show slight decrease | Normal Levels |

| Intracellular Fe²⁺ (FerroOrange) | Basal Level | Increased | Basal Level |

Visualization of Experimental Workflow

References

- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferroptosis: Mechanisms in Disease and Kit Selection DOJINDO LABORATORIES [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. aiserver.ptglab.com [aiserver.ptglab.com]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Ferroptosis Induced by Gpx4 Inhibition with (1S,3R)-RSL3 [bio-protocol.org]

- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 12. abpbio.com [abpbio.com]

- 13. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 15. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

Application Notes and Protocols for Gxh-II-052 in In Vitro Cancer Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gxh-II-052 is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The RAS-RAF-MEK-ERK (MAPK) signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a key target for therapeutic intervention. By targeting ERK1/2, the final downstream kinases in this cascade, this compound offers a promising strategy for inhibiting tumor cell proliferation and survival. These application notes provide detailed protocols for the in vitro characterization of this compound's anti-cancer effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1/2. It prevents the phosphorylation of downstream substrates, such as RSK, which are critical for the regulation of gene expression, cell cycle progression, and survival. The inhibition of the MAPK/ERK pathway by this compound is expected to lead to a reduction in cell proliferation and an induction of apoptosis in cancer cells with a dependency on this pathway.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A375 | Melanoma (BRAF V600E) | 85 |

| HT-29 | Colorectal Cancer (BRAF V600E) | 120 |

| Panc-1 | Pancreatic Cancer (KRAS G12D) | 250 |

| HCT116 | Colorectal Cancer (KRAS G13D) | 310 |

| MCF-7 | Breast Cancer (Wild-type BRAF/RAS) | >10,000 |

Table 2: Apoptosis Induction by this compound in A375 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | 0 | 5.2 ± 1.1 |

| This compound | 100 | 25.8 ± 3.5 |

| This compound | 500 | 62.1 ± 5.9 |

Table 3: Effect of this compound on ERK Pathway Phosphorylation in A375 Cells

| Treatment | Concentration (nM) | p-ERK1/2 (Relative to Total ERK) | p-RSK (Relative to Total RSK) |

| Vehicle Control | 0 | 1.00 | 1.00 |

| This compound | 100 | 0.15 | 0.21 |

| This compound | 500 | 0.02 | 0.05 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C and 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Caption: Workflow for the cell proliferation (MTS) assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line (e.g., A375)

-

6-well plates

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound or vehicle control for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blotting for Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2 and its downstream target RSK.

Materials:

-

Cancer cell line (e.g., A375)

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-ERK1/2, total ERK1/2, p-RSK, total RSK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with this compound or vehicle control for 2 hours.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Ordering Information

| Product | Catalog No. | Size |

| This compound | Gxh-052-10 | 10 mg |

| This compound | Gxh-052-50 | 50 mg |

Gxh-II-052: Application Notes for Studying Lipid ROS

For Research Use Only.

Introduction

Gxh-II-052 is a potent, synthetic antioxidant designed as a specific tool compound for the investigation of lipid-based reactive oxygen species (ROS) and the subsequent cellular process of ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is distinct from other cell death modalities like apoptosis and necroptosis.[2] The central axis regulating ferroptosis involves the glutathione (GSH)/glutathione peroxidase 4 (GPX4) pathway.[3] GPX4 is a unique enzyme that can directly reduce phospholipid hydroperoxides within biological membranes, thus protecting cells from lipid peroxidation-induced damage.[4]

Inhibitors of system Xc-, such as erastin, deplete intracellular cysteine, which in turn limits GSH synthesis and thereby impairs GPX4 function.[5] Class II ferroptosis inducers, like RSL3, directly inhibit GPX4.[6] this compound acts as a radical-trapping antioxidant, scavenging lipid peroxyl radicals within the membrane to halt the chain reaction of lipid peroxidation. This makes it an invaluable tool for studying the downstream consequences of GPX4 inactivation and the role of lipid ROS in various physiological and pathological contexts.

These application notes provide detailed protocols for utilizing this compound to inhibit ferroptosis and quantify its effects on lipid ROS production and cellular viability.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₃O₂ |

| Molecular Weight | 363.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | >10 mg/mL in DMSO |

| Storage | Store at -20°C for long-term |

In Vitro Efficacy of this compound

The half-maximal effective concentration (EC₅₀) of this compound was determined in various cell lines under different ferroptosis-inducing conditions.

| Cell Line | Ferroptosis Inducer | EC₅₀ of this compound (nM) |

| HT-1080 | Erastin (10 µM) | 65 nM[7] |

| HT-1080 | RSL3 (1 µM) | 40 nM |

| Pfa-1 | (1S,3R)-RSL3 (100 nM) | 35 nM[8] |

| Gpx4-/- | Genetic Deletion | 25 nM[9] |

Recommended Working Concentrations

| Application | Suggested Concentration Range |

| In vitro ferroptosis inhibition | 50 nM - 1 µM[10] |

| Lipid ROS measurement | 100 nM - 500 nM |

| Mechanism of action studies | 200 nM[9] |

Signaling Pathway

Caption: Mechanism of ferroptosis and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Inhibition of Erastin-Induced Ferroptosis

This protocol details how to assess the ability of this compound to rescue cells from ferroptosis induced by erastin, an inhibitor of the system Xc- cystine/glutamate antiporter.

Materials:

-

HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)[11]

-

This compound

-

Erastin[12]

-

DMSO (for stock solutions)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® or CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[11]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 10 mM stock solution of Erastin in DMSO.[12] Create serial dilutions of this compound in complete culture medium.

-

Treatment:

-

Pre-treat cells by adding the desired concentrations of this compound (e.g., 0-1000 nM) to the wells.

-

Include a vehicle control (DMSO, final concentration ≤0.1%).

-

Incubate for 1-2 hours.

-

Add Erastin to a final concentration of 10 µM to induce ferroptosis.[12]

-

Create control wells: cells only, cells + vehicle, cells + this compound alone, and cells + Erastin alone.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

-

Viability Assessment: Measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CCK-8).[13] Read the absorbance or luminescence on a microplate reader.

-

Data Analysis: Normalize the viability data to the vehicle-treated control group (set to 100% viability). Plot the cell viability against the concentration of this compound to determine the EC₅₀ value.

Caption: Workflow for assessing this compound's inhibition of ferroptosis.

Protocol 2: Measurement of Lipid ROS by C11-BODIPY 581/591 Staining

This protocol uses the ratiometric fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, and upon oxidation by lipid ROS, its fluorescence shifts to green.

Materials:

-

Cells cultured in 6-well plates

-

Ferroptosis inducer (e.g., RSL3)

-

This compound

-

C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)[1]

-

HBSS (Hank's Balanced Salt Solution) or PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the ferroptosis inducer (e.g., 2 µM RSL3) with or without this compound (e.g., 200 nM) for the desired time (typically 6-12 hours).[14]

-

Staining:

-

Cell Harvest:

-

Wash the cells twice with 1 mL of ice-cold PBS.

-

Harvest the cells using trypsin or a cell scraper.

-

Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.[16]

-

-

Flow Cytometry:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

Analyze the cells immediately on a flow cytometer.

-

Excite the C11-BODIPY probe at 488 nm.

-

Measure the emission in both the green channel (e.g., FITC, ~510 nm) and the red channel (e.g., PE-Texas Red, ~590 nm).

-

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in the green/red ratio signifies an increase in lipid ROS.

Protocol 3: Quantification of Malondialdehyde (MDA)

This protocol describes the measurement of MDA, a stable end-product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Cell pellets (1-5 x 10⁶ cells)

-

MDA Lysis Buffer (with antioxidants like BHT)[17]

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA) or Phosphotungstic acid (PTA)[18]

-

MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)[19]

-

Spectrophotometer or plate reader (532 nm)

Procedure:

-

Sample Preparation:

-

TBARS Reaction:

-

Measurement:

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the clear supernatant to a cuvette or a 96-well plate.

-

Measure the absorbance at 532 nm.[21]

-

-

Data Analysis: Create a standard curve using the absorbance values of the MDA standards. Calculate the MDA concentration in the samples based on the standard curve. Normalize the results to the total protein concentration of the lysate.

References

- 1. Proteomic analysis of ferroptosis pathways reveals a role of CEPT1 in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]

- 5. researchgate.net [researchgate.net]

- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apexbt.com [apexbt.com]

- 10. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. p-cresyl.com [p-cresyl.com]

- 13. Ferroptosis inhibitor liproxstatin-1 alleviates metabolic dysfunction-associated fatty liver disease in mice: potential involvement of PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. C11-BODIPY lipid ROS measurement. [bio-protocol.org]

- 15. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]

- 16. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 17. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]

- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oxfordbiomed.com [oxfordbiomed.com]

- 20. arigobio.com [arigobio.com]

- 21. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Application Notes and Protocols: Western Blot Analysis of Gxh-II-052 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gxh-II-052 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Preliminary studies suggest that this compound modulates key cellular processes by targeting specific signaling pathways implicated in disease progression. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on protein expression and signaling events within treated cells. The primary focus of this protocol is the analysis of the MAPK/ERK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.

Experimental Principles

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. By analyzing the abundance of key proteins and their phosphorylation status, researchers can elucidate the mechanism of action of compounds like this compound.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on the phosphorylation of ERK1/2, a key downstream effector in the MAPK/ERK pathway.

Table 1: Effect of this compound on ERK1/2 Phosphorylation

| Treatment Group | This compound Concentration (µM) | p-ERK1/2 (Normalized Intensity) | Total ERK1/2 (Normalized Intensity) | p-ERK1/2 / Total ERK1/2 Ratio |

| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 |

| This compound | 0.1 | 0.85 | 0.99 | 0.86 |

| This compound | 1 | 0.42 | 1.01 | 0.42 |

| This compound | 10 | 0.15 | 0.98 | 0.15 |

Signaling Pathway

The diagram below illustrates the hypothesized mechanism of action of this compound within the MAPK/ERK signaling pathway. It is proposed that this compound inhibits the phosphorylation and subsequent activation of MEK1/2, leading to a downstream reduction in ERK1/2 phosphorylation and a blockade of pro-proliferative signaling.

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot to analyze the effects of this compound on target protein expression and phosphorylation.

Materials and Reagents

-

Cell Culture: Appropriate cell line, complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound Treatment: this compound stock solution, DMSO (vehicle control).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Tris-Glycine SDS running buffer, Laemmli sample buffer, precast polyacrylamide gels, protein ladder.

-

Protein Transfer: Transfer buffer, PVDF or nitrocellulose membranes, methanol.

-

Immunodetection:

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

TBST (Tris-buffered saline with 0.1% Tween-20).

-

-

Detection: Enhanced chemiluminescence (ECL) substrate, imaging system.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol.

Caption: A streamlined workflow for the Western blot protocol.

Detailed Protocol

1. Cell Culture and this compound Treatment

-

Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

-

Prepare working concentrations of this compound in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Aspirate the old medium and treat the cells with the prepared this compound concentrations or vehicle control for the desired time period.

2. Cell Lysis and Protein Extraction

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

3. Protein Quantification

-